Cas no 443-41-4 (1,3-Dibromo-5-fluoro-2-methoxybenzene)

1,3-Dibromo-5-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a methoxybenzene scaffold. Its distinct substitution pattern enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine atoms enables further functionalization via cross-coupling reactions, while the fluorine substituent contributes to electronic modulation and metabolic stability in derived compounds. The methoxy group offers additional reactivity for selective transformations. This compound is valued for its high purity and stability, making it suitable for precision applications in research and industrial settings.
1,3-Dibromo-5-fluoro-2-methoxybenzene structure
443-41-4 structure
Product Name:1,3-Dibromo-5-fluoro-2-methoxybenzene
CAS No:443-41-4
MF:C7H5Br2FO
MW:283.920404195786
MDL:MFCD00042231
CID:328163
PubChem ID:2773965
Update Time:2025-06-15

1,3-Dibromo-5-fluoro-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dibromo-5-fluoro-2-methoxybenzene
    • 2,6-Dibromo-4-fluoroanisole
    • Benzene,1,3-dibromo-5-fluoro-2-methoxy-
    • CS-0206158
    • MFCD00042231
    • 443-41-4
    • FT-0610544
    • A826550
    • 1,3-Dibromo-5-fluoro-2-methoxy-benzene
    • SCHEMBL1163205
    • AKOS015834877
    • VFAXMVDRHMXZSH-UHFFFAOYSA-N
    • PS-10192
    • DTXSID10378803
    • E89354
    • STL557969
    • BBL104155
    • DB-070539
    • MDL: MFCD00042231
    • Inchi: 1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
    • InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1OC)Br)F

Computed Properties

  • Exact Mass: 281.86900
  • Monoisotopic Mass: 281.86912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 260.1±35.0 °C at 760 mmHg
  • Flash Point: 97.8±24.6 °C
  • PSA: 9.23000
  • LogP: 3.35930

1,3-Dibromo-5-fluoro-2-methoxybenzene Security Information

1,3-Dibromo-5-fluoro-2-methoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1,3-Dibromo-5-fluoro-2-methoxybenzene Production Method

1,3-Dibromo-5-fluoro-2-methoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:443-41-4)1,3-Dibromo-5-fluoro-2-methoxybenzene
Order Number:A826550
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):234.0/935.0
Email:sales@amadischem.com

Additional information on 1,3-Dibromo-5-fluoro-2-methoxybenzene

Introduction to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)

1,3-Dibromo-5-fluoro-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 443-41-4, is a brominated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both bromine and fluorine substituents, along with a methoxy group, makes this molecule a versatile building block for further functionalization, enabling the development of novel chemical entities with potential therapeutic applications.

The structural features of 1,3-Dibromo-5-fluoro-2-methoxybenzene contribute to its unique reactivity and make it a valuable asset in medicinal chemistry. The bromine atoms introduce electrophilic centers that can participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular frameworks. Meanwhile, the fluorine atom, being electron-withdrawing, can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and selectivity of subsequent transformations. The methoxy group provides a nucleophilic site for further functionalization and can also serve as a protective group in multi-step syntheses.

In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. 1,3-Dibromo-5-fluoro-2-methoxybenzene has been explored as a precursor in the synthesis of various pharmacophores, including those targeting cancer therapy, antimicrobial infections, and neurological disorders. For instance, researchers have utilized this compound to develop novel kinase inhibitors by incorporating it into heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. These efforts have led to the discovery of compounds with improved potency and selectivity compared to existing therapies.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, better bioavailability, and improved binding affinity to biological targets. The introduction of fluorine at specific positions in a molecule can also alter its pharmacokinetic properties, making it an indispensable tool for drug design. In the context of 1,3-Dibromo-5-fluoro-2-methoxybenzene, the fluorine atom at the 5-position adds an additional layer of complexity to its synthetic utility, allowing for diverse derivatization strategies that can fine-tune its biological activity.

One notable application of 1,3-Dibromo-5-fluoro-2-methoxybenzene is in the development of antiviral agents. Recent studies have highlighted the importance of halogenated aromatic compounds in inhibiting viral replication by targeting essential enzymes or proteins involved in viral life cycles. For example, derivatives of this compound have been investigated for their ability to interfere with viral polymerases or integrases, thereby preventing viral replication. The bromine and fluorine substituents play a crucial role in modulating the interactions between these derivatives and their biological targets, leading to potent antiviral effects.

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve electrophilic aromatic substitution reactions on appropriately substituted precursors. However, modern synthetic strategies have introduced more efficient and selective methods for constructing halogenated aromatic rings. For instance, transition-metal-catalyzed reactions have enabled the direct introduction of bromine and fluorine atoms at desired positions without compromising regioselectivity. These advances have not only simplified the synthesis but also opened up new avenues for exploring structural diversity.

The methoxy group in 1,3-Dibromo-5-fluoro-2-methoxybenzene serves multiple purposes beyond simply providing a site for further functionalization. It can influence the electronic properties of the aromatic ring by resonance effects, thereby affecting its reactivity in various chemical transformations. Additionally, the methoxy group can enhance solubility or stability in certain contexts, making it an important consideration during drug development. Its presence also allows for easy removal or modification through oxidation or other chemical means, providing flexibility in synthetic planning.

In conclusion,1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for constructing biologically active molecules with diverse therapeutic applications. The ongoing exploration of its synthetic utility and biological activity underscores its importance as a building block in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:443-41-4)1,3-Dibromo-5-fluoro-2-methoxybenzene
A826550
Purity:99%/99%
Quantity:25g/100g
Price ($):234.0/935.0
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